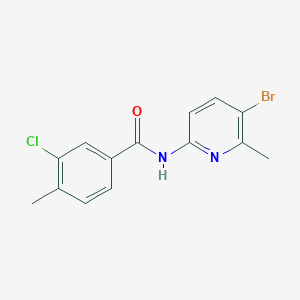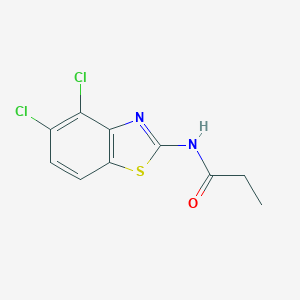![molecular formula C20H23N3O3 B251314 N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251314.png)
N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide, commonly known as EDP-106, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EDP-106 belongs to the class of benzodioxole derivatives and has been synthesized through various methods.
作用机制
EDP-106 exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. EDP-106 also inhibits the activity of various enzymes, including cyclooxygenase-2 and matrix metalloproteinases, which are involved in the regulation of inflammation and tumor growth. Furthermore, EDP-106 has been shown to inhibit the activation of various signaling pathways, including NF-κB and STAT3, which are involved in the regulation of inflammation and tumor growth.
Biochemical and Physiological Effects:
EDP-106 has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which play a crucial role in the pathogenesis of various diseases. EDP-106 also inhibits the expression of various adhesion molecules, which are involved in the recruitment of immune cells to the site of inflammation. Furthermore, EDP-106 has been shown to inhibit the proliferation and migration of cancer cells.
实验室实验的优点和局限性
EDP-106 has several advantages for lab experiments. It is a potent and selective inhibitor of various enzymes and signaling pathways, making it an ideal candidate for studying the role of these targets in various diseases. EDP-106 also has good bioavailability and can be administered orally, making it easy to use in animal studies. However, EDP-106 has some limitations for lab experiments. It has poor solubility in water, which can limit its use in in vitro studies. Furthermore, EDP-106 has not been extensively studied in humans, and its safety and efficacy in clinical trials are yet to be determined.
未来方向
There are several future directions for the study of EDP-106. Further studies are needed to determine the safety and efficacy of EDP-106 in humans. Additionally, studies are needed to determine the optimal dosage and administration route for EDP-106. Furthermore, the potential use of EDP-106 in combination with other drugs for the treatment of various diseases needs to be investigated. Finally, the development of novel analogs of EDP-106 with improved pharmacokinetic and pharmacodynamic properties is an area of future research.
Conclusion:
EDP-106 is a promising compound with potential therapeutic applications in various diseases. It has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects. EDP-106 exerts its therapeutic effects through various mechanisms and has several advantages for lab experiments. However, further studies are needed to determine its safety and efficacy in humans and to investigate its potential use in combination with other drugs. The development of novel analogs of EDP-106 is also an area of future research.
合成方法
EDP-106 can be synthesized through various methods, including the use of palladium-catalyzed Suzuki coupling reaction, Buchwald-Hartwig amination reaction, and direct C-H arylation reaction. The most common method for synthesizing EDP-106 involves the use of palladium-catalyzed Suzuki coupling reaction, which involves the coupling of 4-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide with phenylboronic acid in the presence of a palladium catalyst.
科学研究应用
EDP-106 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. EDP-106 has been studied for its potential use in the treatment of various diseases, including cancer, rheumatoid arthritis, and inflammatory bowel disease. EDP-106 has also been shown to inhibit the growth of cancer cells and induce apoptosis.
属性
分子式 |
C20H23N3O3 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H23N3O3/c1-2-22-9-11-23(12-10-22)17-6-4-16(5-7-17)21-20(24)15-3-8-18-19(13-15)26-14-25-18/h3-8,13H,2,9-12,14H2,1H3,(H,21,24) |
InChI 键 |
JHUGPCBKFREDMC-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
规范 SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate](/img/structure/B251232.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B251234.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B251235.png)

![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251238.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251239.png)
![3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251240.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251241.png)
![N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251242.png)

![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)
![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
![N-(2-furoyl)-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B251250.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251255.png)
